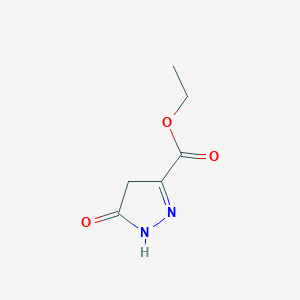

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWNWWDKWKYUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279928 | |

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58607-90-2 | |

| Record name | 58607-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate chemical properties

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, a key heterocyclic intermediate in the development of pharmaceuticals and dyes.

Core Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound.[1] It is recognized by the CAS Registry Number 85230-37-1.[1][2] The compound's structure features a five-membered pyrazolone ring, which is instrumental to its chemical reactivity, particularly its existence in tautomeric forms.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 85230-37-1 | [1][2] |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Melting Point | 137-138 °C | [2] |

| Boiling Point | 400.1±25.0 °C (Predicted) | [2] |

| Density | 1.371±0.06 g/cm³ (Predicted) | [2] |

| InChI Key | FGCPAXRNQIOISG-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data

| Parameter | Value |

| Solvent | DMSO-d₆ |

| Frequency | 400 MHz |

| δ 12.75 ppm | (br s, 1H) |

| δ 5.91 ppm | (br s, 1H) |

| δ 4.24 ppm | (q, J = 7 Hz, 2H) |

| δ 1.27 ppm | (t, J = 7 Hz, 3H) |

| (Source:[3]) |

Chemical Reactivity and Tautomerism

A defining characteristic of pyrazolones is their ability to exist as a mixture of tautomers in equilibrium.[4][5] This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond, resulting in two or more distinct chemical structures.[4][6] For this compound, the primary equilibrium is between the keto form (5-oxo) and the enol form (5-hydroxy). The stability and predominance of each tautomer can be influenced by factors such as the solvent and physical state (solid vs. solution).[5][7]

Caption: Keto-enol tautomeric forms of the title compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via the cyclocondensation reaction of a β-keto ester equivalent with a hydrazine source.[8] This is a variation of the classic Knorr pyrazole synthesis.[9]

Protocol: Synthesis from Diethyl Oxaloacetate Sodium Salt[3]

-

Reaction Setup: Slowly add acetic acid (150 mL) dropwise to a solution of the sodium salt of 1,4-diethoxy-1,4-dioxobut-2-en-2-ol (30.0 g, 0.143 mol) in toluene (150 mL).

-

Stirring: Stir the reaction mixture at room temperature for 30 minutes.

-

Hydrazine Addition: Add 85% hydrazine hydrochloride (17 g, 0.29 mol) to the mixture. Continue stirring at room temperature for an additional 30 minutes.

-

Heating: Heat the reaction system to 100 °C and maintain this temperature overnight.

-

Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

-

Extraction: Extract the residue with ethyl acetate (500 mL). Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (200 mL) and saturated aqueous sodium chloride (200 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid.

Caption: General experimental workflow for synthesis.

Applications in Synthesis

This compound serves as a versatile building block for constructing more complex molecules.[10] The reactive sites on the pyrazolone ring allow for various chemical modifications, making it a valuable intermediate in the synthesis of a range of compounds, including potent anti-inflammatory agents and dyes.[10][11] For example, the N-H group can be substituted, and the ring can participate in coupling reactions to create azo dyes.[11]

Caption: Role as a versatile chemical intermediate.

References

- 1. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | CAS: 85230-37-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | 85230-37-1 [chemicalbook.com]

- 4. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS number

An In-depth Technical Guide on Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and insights into the biological activities of related structures.

Chemical Identity and Properties

This compound is a pyrazolone derivative. It exists in tautomeric forms, including Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. The Chemical Abstracts Service (CAS) has assigned multiple numbers to this structure, with CAS Number 85230-37-1 being frequently associated with the hydroxy tautomer.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | This compound |

| Alternative Name | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate |

| CAS Number | 85230-37-1 |

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol [1] |

| InChI Key | FGCPAXRNQIOISG-UHFFFAOYSA-N |

| SMILES | O=C(C1=NNC(O)=C1)OCC |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Density | 1.4±0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 400.1±25.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 195.8±23.2 °C (Predicted) | [1] |

| Molar Refractivity | 36.7 cm³ | [2] |

| Topological Polar Surface Area (TPSA) | 67.76 Ų | [2] |

| LogP | 0.99 (Predicted) | [1] |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C (Predicted) | [1] |

| H-bond Acceptors | 4 | [2] |

| H-bond Donors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.75 | br s | 1H | NH | [3] |

| 5.91 | br s | 1H | CH | [3] |

| 4.24 | q, J = 7 Hz | 2H | OCH₂ | [3] |

| 1.27 | t, J = 7 Hz | 3H | CH₃ | [3] |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a dioxoester with hydrazine. The following is a representative protocol adapted from the synthesis of substituted pyrazole derivatives.[4][5]

Synthesis of this compound

Materials:

-

Diethyl 2-oxosuccinate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethyl acetate

-

Ethanol

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of diethyl 2-oxosuccinate (1 equivalent) is prepared in glacial acetic acid.

-

Hydrazine hydrate (1 equivalent) is added to the suspension.

-

The reaction mixture is heated at 80-90°C for several hours, with reaction progress monitored by thin-layer chromatography.

-

Upon completion, the mixture is concentrated under reduced pressure.

-

The residue is extracted with ethyl acetate.

-

The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from ethanol.

References

- 1. CAS#:85230-37-1 | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]

- 2. 85230-37-1 | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | Alcohols | Ambeed.com [ambeed.com]

- 3. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | 85230-37-1 [chemicalbook.com]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and the logical framework used to confirm its chemical structure, with a particular focus on its tautomeric nature.

Chemical Identity and Properties

This compound is a pyrazolone derivative with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It is recognized by the CAS numbers 85230-37-1 and 58607-90-2. The compound's structure is characterized by a five-membered di-nitrogen heterocyclic ring with a ketone group, an ethyl ester substituent, and the potential for tautomerism.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 85230-37-1, 58607-90-2 |

Tautomerism: The Coexistence of Keto and Enol Forms

A critical aspect of the structure of this compound is its existence as a mixture of tautomers: the keto form (5-oxo-4,5-dihydro-1H-pyrazole) and the enol form (5-hydroxy-1H-pyrazole). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR), is instrumental in identifying and quantifying the predominant tautomeric form in a given environment.

Caption: Keto-Enol Tautomerism of the Pyrazole Ring.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the cyclocondensation reaction of the sodium salt of diethyl oxaloacetate with a hydrazine salt.[1]

Materials

-

Sodium salt of diethyl oxaloacetate

-

Hydrazine hydrochloride (85%)

-

Acetic acid

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure

-

To a solution of the sodium salt of 1,4-diethoxy-1,4-dioxobut-2-en-2-ol (30.0 g, 0.143 mol) in toluene (150 mL), slowly add acetic acid (150 mL) dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add 85% hydrazine hydrochloride (17 g, 0.29 mol) to the mixture and continue stirring at room temperature for an additional 30 minutes.

-

Heat the reaction system to 100 °C and maintain this temperature overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Extract the product with ethyl acetate (500 mL).

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (200 mL) and saturated aqueous sodium chloride (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.

References

An In-depth Technical Guide on the Tautomerism of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Pyrazolones

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a crucial concept in organic chemistry, particularly in the realm of heterocyclic compounds.[1] Pyrazolones, a class of five-membered nitrogen-containing heterocycles, are well-known for exhibiting prototropic tautomerism, which involves the migration of a proton. This phenomenon significantly influences their physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric equilibrium is of paramount importance in the design and development of pyrazolone-based therapeutic agents, as different tautomers can display distinct biological activities and pharmacokinetic profiles.

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, exists as a mixture of tautomers. The predominant forms are the keto and enol tautomers, and their relative populations are highly dependent on factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. A thorough investigation of this tautomeric equilibrium is essential for predicting the molecule's behavior in different environments, including biological systems.

Tautomeric Forms of this compound

This compound can exist in three main tautomeric forms: the keto form (also referred to as the NH form), the enol form (OH form), and the CH form. The equilibrium between these forms is dynamic, with the keto and enol forms being the most significant.

-

Keto Form (NH form): 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-, ethyl ester. In this form, the proton is located on one of the nitrogen atoms, and the C5 position has a carbonyl group.

-

Enol Form (OH form): 5-Hydroxy-1H-pyrazole-3-carboxylic acid, ethyl ester. This form is characterized by a hydroxyl group at the C5 position, resulting from the migration of a proton from the adjacent nitrogen or carbon atom to the carbonyl oxygen.

-

CH Form: This less common tautomer involves the migration of a proton to the C4 position of the pyrazole ring.

The relative stability of these tautomers is influenced by a delicate balance of electronic and steric effects, as well as intermolecular interactions with the surrounding medium.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium for pyrazolone derivatives is not fixed and can be significantly influenced by several factors:

-

Solvent Polarity: The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar tautomer, which is often the keto form, due to stronger solute-solvent interactions such as hydrogen bonding. In contrast, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

-

Substituent Effects: The electronic nature of substituents on the pyrazole ring can alter the relative stability of the tautomers. Electron-donating groups can influence the electron density at different positions of the ring, thereby favoring one tautomer over the other.

-

Temperature: Temperature can affect the equilibrium constant of the tautomeric interconversion. Low-temperature NMR studies are often employed to slow down the rate of interconversion, allowing for the observation and quantification of individual tautomers.

-

Concentration: In some cases, the concentration of the pyrazolone solution can influence the tautomeric equilibrium, particularly if intermolecular hydrogen bonding and self-association play a significant role.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Tautomeric Ratios of 3(5)-Phenylpyrazole in Different Solvents at Low Temperature

| Tautomer | Solvent | % of 3-phenyl tautomer | % of 5-phenyl tautomer |

| 3(5)-Phenylpyrazole | THF-d8 | 70 | 30 |

| 3(5)-Phenylpyrazole | Acetone-d6 | 75 | 25 |

Data obtained from low-temperature 1H NMR spectroscopy. The 3-phenyl tautomer is generally favored in solution.[2]

Table 2: Tautomeric Ratios of 1H-Pyrazole-3(5)-(N-tert-butyl)carboxamide in Solution

| Tautomer | Solvent | Temperature (K) | % of 3-substituted tautomer | % of 5-substituted tautomer |

| 1H-Pyrazole-3(5)-(N-tert-butyl)carboxamide | CDCl3 | 293 | 90 | 10 |

In solution, the 3-substituted tautomer is the major form.[3]

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process.[1][2] This can be modified for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2,4-dioxobutanoate

-

To a solution of sodium ethoxide, add diethyl oxalate and an appropriate ketone (in this case, acetone would be a suitable starting material).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the intermediate, ethyl 2,4-dioxobutanoate, by column chromatography.

Step 2: Synthesis of this compound

-

Prepare a suspension of the ethyl 2,4-dioxobutanoate intermediate in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Confirm the structure of the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

Quantitative NMR Spectroscopy for Tautomer Ratio Determination

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[4][5][6]

-

Sample Preparation: Prepare a series of solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, acetone-d6, CD3OD).

-

Data Acquisition:

-

Record high-resolution 1H NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Carefully phase and baseline correct the spectra.

-

Integrate the signals corresponding to specific protons of each tautomer. Choose well-resolved signals that are unique to each tautomer.

-

-

Data Analysis:

-

The ratio of the integrals of the signals corresponding to each tautomer is directly proportional to the molar ratio of the tautomers in the solution.

-

Calculate the percentage of each tautomer: % Tautomer A = (Integral A / (Integral A + Integral B)) * 100 % Tautomer B = (Integral B / (Integral A + Integral B)) * 100

-

The equilibrium constant (K_T) can be calculated as the ratio of the concentrations (or integral values) of the two tautomers.

-

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers often exhibit distinct absorption spectra.[7]

-

Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents with different polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer. The keto and enol forms will likely have different λ_max values.

-

Changes in the position and intensity of the absorption bands with varying solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

-

For a quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required, which can be challenging to obtain experimentally.

-

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies of tautomerism.[8][9]

-

Geometry Optimization:

-

Build the 3D structures of all possible tautomers of this compound.

-

Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

-

These calculations also provide thermodynamic data, including zero-point vibrational energies, enthalpies, and Gibbs free energies.

-

-

Solvent Effects:

-

To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform geometry optimizations and frequency calculations for each tautomer in the desired solvents.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in each solvent.

-

The tautomer with the lower Gibbs free energy is predicted to be the more stable and, therefore, the predominant form.

-

The energy difference (ΔΔG) can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔΔG = -RT ln(K_T).

-

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium of the pyrazolone core.

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual images of the tautomeric structures.

Experimental Workflow for Tautomerism Analysis

Caption: General experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is a critical aspect that governs its chemical and biological properties. While a complete quantitative picture of its tautomeric behavior in various solvents requires further dedicated experimental and computational studies, the principles outlined in this guide provide a robust framework for such investigations. By employing a combination of synthesis, spectroscopic analysis (NMR and UV-Vis), and computational modeling, researchers can gain a comprehensive understanding of the tautomeric landscape of this important molecule. This knowledge is indispensable for the rational design of novel pyrazolone-based drugs with enhanced efficacy and optimized pharmacokinetic profiles.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. Due to the limited availability of a complete, experimentally verified dataset for the unsubstituted title compound in the public domain, this document utilizes the spectroscopic data of its closely related and well-characterized analog, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate , as a representative example. The structural similarity of the core pyrazolone ring and the ethyl carboxylate moiety makes this analog an excellent model for understanding the spectroscopic features of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl ester) |

| ~4.3 | Quartet | 2H | -CH₂- (Ethyl ester) |

| ~3.5 | Singlet | 2H | -CH₂- (Pyrazole ring) |

| ~7.2 - 7.9 | Multiplet | 5H | Aromatic protons (Phenyl ring) |

| ~11.0 | Singlet | 1H | N-H (Pyrazole ring, tautomeric form) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -CH₃ (Ethyl ester) |

| ~45.0 | -CH₂- (Pyrazole ring) |

| ~61.0 | -CH₂- (Ethyl ester) |

| ~120.0 - 130.0 | Aromatic carbons (Phenyl ring) |

| ~140.0 | Quaternary aromatic carbon (Phenyl ring) |

| ~155.0 | C=N (Pyrazole ring) |

| ~165.0 | C=O (Ester) |

| ~170.0 | C=O (Pyrazole ring) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Amide in pyrazole ring) |

| ~1600 | Medium | C=C Stretch (Aromatic ring) |

Mass Spectrometry

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 232 | [M]⁺ (Molecular ion for C₁₂H₁₂N₂O₃)[1] |

| 203 | [M - C₂H₅]⁺ |

| 187 | [M - OC₂H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

This synthesis is a two-step process involving a Claisen condensation followed by a cyclization reaction.

Step 1: Synthesis of Diethyl 2-phenyloxalacetate

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in absolute ethanol, is added a mixture of diethyl oxalate (1 equivalent) and ethyl phenylacetate (1 equivalent) dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

The resulting solid is filtered, washed with cold ethanol, and then dissolved in water.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude diethyl 2-phenyloxalacetate.

-

The precipitate is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

-

A mixture of diethyl 2-phenyloxalacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid is refluxed for 6 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from ethanol to afford pure Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.

-

The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Visualizations

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Navigating the Physicochemical and Biological Landscape of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the fundamental properties of a compound is paramount to unlocking its therapeutic potential. This technical guide provides an in-depth overview of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, focusing on its solubility characteristics and exploring the broader biological context of related pyrazole derivatives.

Solubility Profile: An Experimental Approach

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps involved in this procedure.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution:

-

An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial or flask.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, the suspension is allowed to settle.

-

Aliquots of the supernatant are carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Centrifugation can also be employed as an alternative or additional separation step.

-

-

Quantification of Solute:

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte.

-

UV-Vis Spectroscopy: A simpler and faster method, suitable for compounds with a chromophore. A calibration curve is required.

-

Gravimetric Analysis: The solvent from a known volume of the filtrate is evaporated, and the mass of the remaining solid is measured. This method is less common for routine analysis.

-

-

-

Data Reporting:

-

Solubility is typically expressed in units of mass per volume (e.g., g/L, mg/mL) or molarity (mol/L). The temperature at which the measurement was performed must always be reported.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key stages of the shake-flask method for determining compound solubility.

Illustrative Solubility Data of a Pyrazole Analog

Due to the absence of specific quantitative data for this compound, the following table presents hypothetical solubility data for a representative pyrazole derivative in various solvents at a standard temperature. This serves as an example of how such data would be structured.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | 0.5 | 0.0032 |

| Ethanol | 25 | 25.0 | 0.1601 |

| Methanol | 25 | 30.0 | 0.1921 |

| Acetone | 25 | 50.0 | 0.3202 |

| Dichloromethane | 25 | 15.0 | 0.0961 |

| Dimethyl Sulfoxide (DMSO) | 25 | >200 | >1.2809 |

Biological Context: The Anti-inflammatory Potential of Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A significant body of research has focused on their role as inhibitors of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Putative Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By blocking the active site of COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

COX-2 Signaling Pathway

Caption: A diagram illustrating the inhibition of the COX-2 pathway by a pyrazole derivative, leading to a reduction in inflammation.

While the precise biological targets of this compound have not been definitively elucidated in publicly available literature, its structural similarity to known anti-inflammatory agents suggests that it may also exhibit activity within this or related pathways. Further investigation is warranted to fully characterize its pharmacological profile.

This technical guide provides a foundational understanding of the solubility and potential biological activities of this compound. The provided experimental protocol and illustrative data serve as a practical resource for researchers, while the exploration of the broader biological context of pyrazole derivatives offers a starting point for further pharmacological investigation.

References

An In-Depth Analysis of the Molecular Weight of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This document provides a detailed examination of the molecular weight of the chemical compound Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a substance of interest in various research and development applications. The following sections outline the fundamental chemical properties and provide a clear breakdown of the molecular weight calculation.

Chemical Identity and Formula

This compound is identified by the CAS Number 85230-37-1.[1] Its molecular formula is C6H8N2O3.[1][2] This formula dictates the precise number of atoms of each element present in a single molecule of the compound, which is the foundational information for calculating its molecular weight.

Molecular Weight Determination

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C6H8N2O3.

The table below summarizes the atomic composition and the contribution of each element to the total molecular weight.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass Contribution (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 156.141 |

Based on this, the molecular weight of this compound is approximately 156.14 g/mol .[1]

Experimental Protocols

The determination of a compound's molecular weight is a computational process based on its established molecular formula, which is in turn confirmed through experimental techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry: This technique ionizes the molecule and measures its mass-to-charge ratio, providing a highly accurate determination of the molecular mass.

Elemental Analysis: This experimental method determines the percentage composition of each element in the compound. These percentages can be used to derive the empirical formula, and in conjunction with mass spectrometry data, the molecular formula.

A detailed protocol for these standard analytical techniques is beyond the scope of this document but can be found in standard organic chemistry laboratory manuals.

Logical Representation of Molecular Composition

The following diagram illustrates the relationship between the constituent elements and the final molecular formula of the compound.

References

Investigating the reactivity of pyrazolone compounds

An In-depth Technical Guide on the Reactivity of Pyrazolone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the reactivity of pyrazolone compounds, a class of five-membered heterocyclic scaffolds significant in medicinal chemistry. Pyrazolone derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in drug discovery and development.[1][2][3] This document details key synthetic protocols, presents quantitative data on their biological efficacy, and visualizes critical workflows and signaling pathways relevant to their application.

Core Reactivity and Synthesis

Pyrazolone chemistry is rich and versatile, allowing for the synthesis of a vast library of derivatives. The reactivity of the pyrazolone ring, particularly at the C4 position and the nitrogen atoms, enables various modifications such as alkylation, acylation, condensation, and diazo coupling.[3] The most fundamental and widely used method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis.[4][5]

The Knorr synthesis involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.[4][6] The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl and hydrazine reactants.[4]

General Synthesis Workflow

The synthesis and purification of pyrazolone derivatives follow a standard chemistry workflow. The process begins with the selection of appropriate starting materials, proceeds through the reaction and monitoring phases, and concludes with product isolation and purification.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following sections provide step-by-step protocols for a representative synthesis and a common biological evaluation method.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone, a compound also known as Edaravone, via the Knorr pyrazolone synthesis.[7]

Materials:

-

Ethyl acetoacetate (1.0 equivalent, 12.5 mmol)

-

Phenylhydrazine (1.0 equivalent, 12.5 mmol)

-

Diethyl ether

-

Ethanol (95%)

-

Round-bottom flask, reflux condenser, beaker, ice-water bath, Büchner funnel

Procedure:

-

Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.625 mL) to phenylhydrazine (1.25 mL) in a fume hood. The addition is exothermic.[7]

-

Heating: Assemble a reflux condenser and heat the reaction mixture for 60 minutes at approximately 135–145 °C. A heavy syrup will form.[7]

-

Isolation: Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.[7]

-

Crystallization: Add 2 mL of diethyl ether and stir the mixture vigorously with a spatula until the crude product begins to precipitate as a powder. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.[7]

-

Filtration: Filter the crude product using a Büchner funnel under vacuum and wash the solid thoroughly with fresh diethyl ether.[7]

-

Purification: Recrystallize the collected solid from a minimum amount of hot 95% ethanol (approximately 5–7 mL). Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.[7]

-

Drying and Analysis: Filter the pure crystals, dry them in a desiccator, and determine the final mass and melting point (literature: 125–127 °C). The product can be further characterized by NMR and IR spectroscopy.[7]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized pyrazolone compounds, a standard for quantifying antimicrobial potency.[8]

Materials:

-

Synthesized pyrazolone compounds

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Sterile DMSO (for dissolving compounds)

-

Bacterial/Fungal inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of each pyrazolone compound in DMSO.

-

Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Quantitative Data on Pyrazolone Reactivity

The biological reactivity of pyrazolone derivatives is best understood through quantitative data. The following tables summarize yields from representative syntheses and bioactivity data from anticancer and antimicrobial assays.

Table 1: Synthesis of Representative Pyrazolone Derivatives and Yields

| Product | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-amino-1-arylpyrazole-4-carbonitriles | Arylhydrazines | Malononitrile derivatives | FeCl3/PVP, Water/PEG-400, 2-4h | up to 97% | [9] |

| Pyrano[2,3-c]pyrazoles | 5-Hydroxypyrazoles | Ethyl acetoacetate | Pechmann-Duisberg reaction | 33-46% | [10] |

| 4-formyl-1-(2-pyridyl)pyrazoles | Acetophenone hydrazones | Vilsmeier-Haack reagent | Cyclization-formylation | 66-85% | [9] |

| 5-Methyl-2-(...)-3H-pyrazol-3-one | Hydrazonyl chloride | 5-pyrazolone-1-carbothiohydrazide | EtOH | 85% |[11] |

Table 2: Anticancer Activity of Selected Pyrazolone Derivatives

| Compound Class / Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolone-based ligand (APAU) | MCF-7 (Breast) | 30 µg/mL | [12][13] |

| Fused Pyrazole (7a) | Human Breast Cancer | < Doxorubicin control | [14] |

| Fused Pyrazole (8) | Human Breast Cancer | < Doxorubicin control | [14] |

| Indole C-glycoside hybrid (34) | MDA-MB-231 (Breast) | 22.3 µM | [15] |

| Thiazole-Pyrazoline hybrid (7c) | Generic | Promising activity | [16] |

| Thiazole-Pyrazoline hybrid (9c) | Generic | Promising activity |[16] |

Table 3: Antimicrobial Activity of Selected Pyrazolone Derivatives

| Compound Class / Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazoline 9 | S. aureus (MDR) | 4 µg/mL | [17][18] |

| Pyrazoline 9 | E. faecalis (MDR) | 4 µg/mL | [17][18] |

| Pyrazole-carbothiohydrazide (21a) | S. aureus | 62.5 µg/mL | [8][11] |

| Pyrazole-carbothiohydrazide (21a) | A. niger | 7.8 µg/mL | [8][11] |

| Pyrazole derivative (3) | E. coli | 0.25 µg/mL | [2] |

| Pyrazole derivative (4) | S. epidermidis | 0.25 µg/mL |[2] |

Role in Drug Discovery and Development

Pyrazolone derivatives are prominent scaffolds in drug discovery due to their proven therapeutic potential.[1] The development process is a multi-stage pipeline that begins with initial discovery and synthesis, followed by rigorous preclinical and clinical evaluation.

Mechanism of Action: NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and anticancer activity of some pyrazolone compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, and its dysregulation is implicated in many chronic diseases, including cancer.[19][20]

In the canonical pathway, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα.[20] This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Certain pyrazolone-based ligands have been shown to interfere with this pathway, preventing the proliferation of cancer cells.[12][13]

Conclusion

Pyrazolone compounds exhibit a remarkable degree of chemical reactivity that has been successfully leveraged to create a multitude of derivatives with significant therapeutic potential. Their straightforward synthesis, particularly via the robust Knorr reaction, combined with their proven efficacy as anticancer and antimicrobial agents, solidifies their role as a privileged scaffold in medicinal chemistry. The quantitative data presented herein underscore their potency, while the outlined protocols provide a foundation for further research. Future investigations will likely focus on optimizing lead compounds, exploring novel synthetic routes, and further elucidating the complex mechanisms, such as NF-κB inhibition, that underpin their powerful biological activities.

References

- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Pyrazolone Derivativ... preview & related info | Mendeley [mendeley.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- $$\kappa$$ κ B signaling pathways | Semantic Scholar [semanticscholar.org]

- 13. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Introduction

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolone derivatives are known to exhibit a wide range of biological activities, serving as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with hydrazine.[1][2][3]

The described protocol follows a two-step, one-pot procedure. The first step is a Claisen condensation of diethyl oxalate and ethyl acetate to form the intermediate β-keto ester, diethyl oxalacetate, in situ.[4][5][6] The second step involves the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazolone product.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Diethyl oxalate | C6H10O4 | 146.14 | 14.61 g (0.1 mol) | ≥99% |

| Ethyl acetate | C4H8O2 | 88.11 | 8.81 g (0.1 mol) | ≥99.5% |

| Sodium ethoxide | C2H5NaO | 68.05 | 6.81 g (0.1 mol) | ≥95% |

| Hydrazine hydrate | H6N2O | 50.06 | 5.01 g (0.1 mol) | 80% |

| Absolute Ethanol | C2H5OH | 46.07 | 200 mL | Anhydrous |

| Diethyl ether | (C2H5)2O | 74.12 | 100 mL | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | As needed | 2 M |

| Acetic acid | CH3COOH | 60.05 | As needed | Glacial |

| Deionized water | H2O | 18.02 | As needed |

Experimental Protocol

Step 1: In situ formation of Diethyl 2-oxobutanedioate (Diethyl Oxalacetate) via Claisen Condensation

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled and flame-dried.

-

The flask is charged with 150 mL of absolute ethanol and sodium ethoxide (6.81 g, 0.1 mol). The mixture is stirred until the sodium ethoxide is completely dissolved.

-

A mixture of diethyl oxalate (14.61 g, 0.1 mol) and ethyl acetate (8.81 g, 0.1 mol) is prepared and added to the dropping funnel.

-

The diethyl oxalate and ethyl acetate mixture is added dropwise to the stirred sodium ethoxide solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 30°C, using an ice bath if necessary.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The formation of the sodium salt of diethyl oxalacetate will result in a yellowish precipitate.

Step 2: Cyclization with Hydrazine Hydrate

-

The reaction mixture containing the in situ generated diethyl oxalacetate is cooled in an ice bath to 0-5°C.

-

Hydrazine hydrate (5.01 g, 0.1 mol) is dissolved in 20 mL of absolute ethanol and added to the dropping funnel.

-

The hydrazine hydrate solution is added dropwise to the cooled and stirred reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

Step 3: Work-up and Purification

-

After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in 100 mL of cold deionized water.

-

The aqueous solution is acidified to pH 4-5 with 2 M hydrochloric acid or glacial acetic acid. The product will precipitate as a white to off-white solid.

-

The mixture is cooled in an ice bath for 30 minutes to ensure complete precipitation.

-

The solid product is collected by vacuum filtration, washed with cold deionized water (2 x 30 mL), and then with a small amount of cold diethyl ether (20 mL).

-

The crude product is dried in a vacuum oven at 50°C.

-

For further purification, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture.

Characterization Data

| Property | Value |

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 175-178 °C (literature) |

| Yield | Typically 70-85% |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 10.8 (br s, 1H, NH), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.5 (s, 2H, CH₂), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 160.1, 145.2, 61.3, 38.9, 14.1.

-

IR (KBr, cm⁻¹) : 3400-3200 (N-H stretching), 1720 (C=O stretching, ester), 1680 (C=O stretching, amide), 1620 (C=N stretching).

-

Mass Spectrometry (ESI-MS) : m/z 157.05 [M+H]⁺.

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

One-Pot Synthesis of Substituted Pyrazoles: Application Notes and Protocols for Researchers

Introduction

Pyrazoles and their substituted derivatives are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methodologies for these heterocyclic compounds is, therefore, a significant focus for researchers. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy, reduced reaction times, and simplified purification processes by combining multiple reaction steps in a single vessel without the isolation of intermediates.[3][4]

These application notes provide detailed protocols for three distinct one-pot syntheses of substituted pyrazoles, leveraging green chemistry principles such as microwave irradiation, ultrasound assistance, and the use of eco-friendly catalysts. The methodologies are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and drug development, providing a practical guide to the synthesis of diverse pyrazole derivatives.

Protocol 1: Microwave-Assisted One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones

This protocol describes a rapid and efficient solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation. The reaction proceeds via a one-pot condensation of an ethyl acetoacetate derivative, a substituted hydrazine, and an aromatic aldehyde.[5] Microwave heating has been shown to significantly accelerate reaction rates, leading to higher yields in shorter times compared to conventional heating methods.[6][7]

Experimental Protocol:

-

In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the desired substituted hydrazine (0.3 mmol), and the selected aromatic aldehyde (0.3 mmol).[5]

-

Place the flask in a domestic microwave oven.

-

Irradiate the mixture at a power of 420 W for 10 minutes.[5]

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

The resulting solid is triturated with ethyl acetate.

-

Collect the product by suction filtration to afford the desired 4-arylidenepyrazolone derivative.[5]

Quantitative Data Summary:

| Entry | Substituted Hydrazine | Aromatic Aldehyde | Time (min) | Yield (%) |

| 1 | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 83 |

| 2 | Phenylhydrazine | 4-Chlorobenzaldehyde | 10 | 92 |

| 3 | 4-Nitrophenylhydrazine | 4-Hydroxybenzaldehyde | 10 | 88 |

| 4 | Hydrazine hydrate | Vanillin | 10 | 75 |

Data synthesized from multiple sources describing similar reactions.

Experimental Workflow:

Caption: Microwave-assisted one-pot synthesis of 4-arylidenepyrazolones.

Protocol 2: Ultrasound-Assisted, Catalyst-Free One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones

This protocol details an environmentally benign, ultrasound-assisted, one-pot synthesis of 1,3,5-trisubstituted pyrazoline derivatives. The reaction involves the initial in-situ formation of a chalcone intermediate from an acetophenone and a benzaldehyde derivative, which then undergoes cyclization with phenylhydrazine.[8][9] The use of ultrasound irradiation provides a green energy source that can reduce reaction times and improve yields.[9][10]

Experimental Protocol:

-

Dissolve the substituted acetophenone (3 mmol) and a halogen-substituted benzaldehyde (3 mmol) in 30 mL of ethanol in a suitable flask.[8]

-

Add 10 mL of 3N potassium hydroxide solution and phenylhydrazine (7-9 mmol) to the mixture.[8]

-

Expose the reaction mixture to ultrasound irradiation at a power of 180 Watts for three to six minutes.[8]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Quantitative Data Summary:

| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Time (min) | Yield (%) |

| 1 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | 3-6 | 85 |

| 2 | Acetophenone | 4-Bromobenzaldehyde | 3-6 | 82 |

| 3 | 4-Methylacetophenone | 2,4-Dichlorobenzaldehyde | 3-6 | 88 |

| 4 | 4-Methoxyacetophenone | 4-Fluorobenzaldehyde | 3-6 | 90 |

Data synthesized from multiple sources describing similar reactions.

Experimental Workflow:

Caption: Ultrasound-assisted one-pot synthesis of 1,3,5-trisubstituted pyrazolines.

Protocol 3: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles using a Reusable Catalyst

This protocol outlines a green and efficient one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives. The reaction utilizes readily available starting materials: an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate, in the presence of a reusable, environmentally friendly catalyst such as preheated fly-ash or nano-eggshell/Ti(IV) under solvent-free or aqueous conditions.[3][11]

Experimental Protocol:

-

In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the catalyst (e.g., preheated fly-ash, 10 mol%).

-

Heat the mixture at 70-80 °C in an aqueous medium or under solvent-free conditions for the specified time (typically 30-60 minutes).[3]

-

Monitor the reaction by thin-layer chromatography.

-

After completion, add ethanol to the reaction mixture and stir for a few minutes.

-

Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Cool the filtrate to obtain the crystalline product.

-

Wash the product with cold ethanol and dry to yield the pure dihydropyrano[2,3-c]pyrazole.

Quantitative Data Summary:

| Entry | Aromatic Aldehyde | Catalyst | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Preheated Fly-Ash | 45 | 95 |

| 2 | 4-Methoxybenzaldehyde | Preheated Fly-Ash | 40 | 92 |

| 3 | Benzaldehyde | Nano-eggshell/Ti(IV) | 30 | 94 |

| 4 | 3-Nitrobenzaldehyde | Nano-eggshell/Ti(IV) | 50 | 90 |

Data synthesized from multiple sources describing similar reactions.[3][11]

Logical Relationship Diagram:

Caption: Logical flow for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

The one-pot synthetic protocols detailed in these application notes offer efficient, rapid, and environmentally conscious routes to a variety of substituted pyrazole derivatives. By employing techniques such as microwave and ultrasound irradiation, or by using recyclable and benign catalysts, these methods align with the principles of green chemistry, providing valuable tools for researchers in the pharmaceutical and chemical sciences. The versatility of these reactions allows for the generation of diverse molecular libraries, which is crucial for the discovery of new therapeutic agents.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as 3-carbethoxy-5-pyrazolone, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of a pyrazolone ring and a reactive ester group, make it an excellent starting material for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial properties. The pyrazolone core is a well-established pharmacophore found in several approved drugs, highlighting its therapeutic relevance.[1][2]

Chemical Properties and Tautomerism

This compound exists in tautomeric equilibrium with its 5-hydroxy-1H-pyrazole form. This tautomerism is a crucial aspect of its reactivity and biological activity, influencing its interactions with molecular targets. The keto-enol equilibrium allows for diverse chemical modifications at various positions of the pyrazole ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial effects, making this scaffold a privileged structure in drug discovery.

Anti-inflammatory Activity

The pyrazolone ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Quantitative Data for Anti-inflammatory Pyrazole Derivatives

| Compound ID | Derivative Structure | In Vivo Activity (% Edema Inhibition) | Reference |

| 1 | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory activity | [3][6] |

| 2 | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory activity | [3][6] |

| 3 | Pyrazole-substituted chalcone (6b) | 85.78 ± 0.99 | [7] |

| 4 | Pyrazole-substituted chalcone (2b) | 85.78 ± 0.99 | [7] |

Anticancer Activity

The pyrazole scaffold is a key component in several anticancer agents, with some derivatives acting as kinase inhibitors.[8] Research has shown that modifications of the this compound core can lead to compounds with potent cytotoxic activity against various cancer cell lines.[9][10][11]

Quantitative Data for Anticancer Pyrazole Derivatives

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| L2 | Pyrazole derivative | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [9] |

| P-03 | Coumarin pyrazole carbaldehyde | A549 (Lung) | 13.5 (mmol) | [10] |

| 33 | Indole-pyrazole hybrid | HepG2 (Liver) | < 23.7 | [8] |

| 34 | Indole-pyrazole hybrid | HepG2 (Liver) | < 23.7 | [8] |

| 43 | Pyrazole carbaldehyde | MCF7 (Breast) | 0.25 | [8] |

| 27 | Pyrazolone-pyrazole derivative | MCF7 (Breast) | 16.50 | [8] |

| 7a | Pyrazole-indole hybrid | HepG2 (Liver) | 6.1 ± 1.9 | [11] |

| 7b | Pyrazole-indole hybrid | HepG2 (Liver) | 7.9 ± 1.9 | [11] |

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens.[2][12][13][14]

Quantitative Data for Antimicrobial Pyrazole Derivatives

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |

| 21a | Hydrazone derivative | S. aureus | 62.5-125 | [14] |

| 21a | Hydrazone derivative | C. albicans | 2.9-7.8 | [14] |

| 9 | Pyrazoline derivative | S. aureus MDR | 4 | [13] |

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

This protocol describes a general method for the synthesis of substituted pyrazole derivatives from this compound, adapted from the literature.[3][6]

Workflow for Synthesis

Caption: Synthetic workflow for pyrazole derivatives.

Materials:

-

Diethyl oxalate

-

Substituted acetophenone

-

Sodium ethoxide

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Synthesis of the Intermediate (Ethyl-2,4-dioxo-4-phenyl butanoate derivative):

-

In a round-bottom flask, dissolve the substituted acetophenone in absolute ethanol.

-

Add sodium ethoxide to the solution and stir.

-

Slowly add diethyl oxalate to the reaction mixture.

-

Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with a suitable acid to precipitate the intermediate.

-

Filter, wash with water, and dry the solid intermediate.

-

-

Synthesis of the Final Product (Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate):

-

Suspend the dried intermediate in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

The solid product will precipitate out.

-

Filter the product, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

-

Characterization:

-

Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely used method to evaluate the acute anti-inflammatory activity of compounds.[3][6][15][16][17][18]

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the paw edema assay.

Materials:

-

Wistar rats (150-200 g)

-

Lambda carrageenan (1% w/v in saline)

-

Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Preparation:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group):

-

Group I: Control (vehicle only)

-

Group II: Standard (Indomethacin)

-

Group III, IV, etc.: Test compound at different doses.

-

-

Administer the test compounds and the standard drug intraperitoneally or orally 30 minutes before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][11][19][20][21]

Workflow for MTT Assay

Caption: Workflow of the MTT assay.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for another 48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways

While specific signaling pathway elucidation for this compound itself is an ongoing area of research, derivatives of the pyrazole scaffold are known to modulate key pathways in inflammation and cancer.

Inflammation and COX Inhibition Pathway

Many pyrazolone-based anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[5]

Caption: COX inhibition by pyrazole derivatives.

Cancer and Kinase Inhibition Pathways

In cancer, pyrazole derivatives have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[8][22]

Caption: Kinase inhibition by pyrazole derivatives.